molecular formula C9H8ClNO B2439915 5-Chloro-1-indanone oxime CAS No. 90537-19-2

5-Chloro-1-indanone oxime

Cat. No.: B2439915
CAS No.: 90537-19-2
M. Wt: 181.62
InChI Key: UQTIJEKCRQCDEK-PKNBQFBNSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-1-indanone involves several steps. One method uses 3-chlorobenzaldehyde as a raw material, which first reacts with propionic acid to prepare 3-chloro-phenylpropionic acid. This is then subjected to a Friedel-Crafts acylation reaction to prepare 5-chloro-1-indanone . Another method involves adjusting the pH of the system to 7-8 with a 5% sodium hydroxide solution, stirring for 0.5 h, filtering, and drying to obtain 5-chloro-1-indanone .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-indanone is available as a 2D Mol file or as a computed 3D SD file . It has a stable triclinic crystal structure and has intermolecular forces of C-H…O, C-H…Π, CO…Cl, and Π…Π types .


Chemical Reactions Analysis

5-Chloro-1-indanone participates in the Irie’s synthesis of substituted pyridines . It has been used in the preparation of 5-chloro-2-methoxycarbonyl-1-indanone .


Physical and Chemical Properties Analysis

5-Chloro-1-indanone has a molecular weight of 166.604 . It has a stable triclinic crystal structure and has intermolecular forces of C-H…O, C-H…Π, CO…Cl, and Π…Π types .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Approaches 5-Chloro-1-indanone oxime serves as a precursor or intermediate in the synthesis of various compounds. One notable pathway involves its transformation to 5-Chloro-2-methoxycarbonyl-1-indanone using sodium hydride and dimethyl carbonate as methoxycarbonylation agents. This method provides an alternative to conventional toxic reagents and has been optimized for yield efficiency (Chen Fan, 2009).

Molecular Interactions and Structural Analysis The crystal structure of 5-Chloro-1-indanone reveals the presence of weak intermolecular forces such as hydrogen bonding, halogen bonding, and π⋯π stacking. These forces contribute to its stable triclinic crystal structure. The molecular geometry and vibrational spectrum have been studied using both experimental methods and theoretical approaches like density functional theory, providing insight into the influence of these forces on the molecular structure (T. P. Ruiz et al., 2006).

Biological Activity and Applications

Progesterone Receptor Modulation Indanones, including derivatives of 5-Chloro-1-indanone, have been evaluated as modulators of the progesterone receptor (PR). Certain indanones and inden-1-one oximes have demonstrated significant in vitro activity as both PR agonists and antagonists. This indicates the potential of these compounds in medical applications related to hormone modulation (J. Kern et al., 2009).

Pesticidal and Insecticidal Activities Some oxime ethers containing indanone, synthesized through a series of chemical reactions, have shown substantial pesticidal and insecticidal activities. For example, certain compounds demonstrated high inhibitory ratios against specific fungi and fatal ratios against certain insects at particular concentrations (Ling Li-zhi et al., 2006).

Antimicrobial Properties Derivatives of indanone have been synthesized and screened for antimicrobial activities against various bacteria and fungi. This research indicates the potential of indanone derivatives in developing new antimicrobial agents (Y. Elossaily, 2007).

Mechanism of Action

While the specific mechanism of action for 5-Chloro-1-indanone is not explicitly mentioned in the search results, 1-indanone derivatives have been widely used in medicine, agriculture, and in natural products synthesis . They have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .

Safety and Hazards

5-Chloro-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include ensuring adequate ventilation, wearing personal protective equipment, avoiding dust formation, and avoiding ingestion and inhalation .

Properties

IUPAC Name

N-(5-chloro-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTIJEKCRQCDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349758
Record name 5-CHLORO-1-INDANONE OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90537-19-2
Record name 5-CHLORO-1-INDANONE OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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